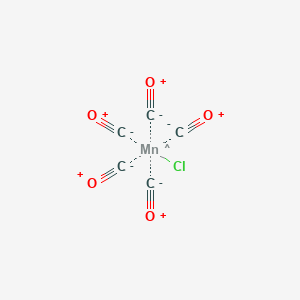

Pentacarbonylchloromanganese

Description

Propriétés

Numéro CAS |

14100-30-2 |

|---|---|

Formule moléculaire |

C5H10ClMnO5 |

Poids moléculaire |

240.520949 |

Synonymes |

pentacarbonylchloromanganese |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Pentacarbonylchloromanganese

Direct Synthesis Routes for Pentacarbonylchloromanganese Formation

Direct synthesis methods involve the direct reaction of manganese-containing starting materials with a source of both carbonyl and chloride ligands to form this compound.

Carbonylation Reactions of Manganese Precursors

One direct route to this compound involves the carbonylation of manganese(II) salts. For instance, manganese(II) chloride can be carbonylated under high pressure of carbon monoxide in the presence of a suitable reducing agent. wikipedia.orgnptel.ac.in While this method directly introduces the necessary components, it often requires forcing conditions. Another approach involves the reductive carbonylation of manganese salts like manganese(II) iodide, which also yields dimanganese decacarbonyl as a co-product. thieme-connect.de

Halogenation Approaches, including Reaction with Dimanganese Decacarbonyl

A more common and efficient direct synthesis involves the halogenation of dimanganese decacarbonyl (Mn₂(CO)₁₀). wiley-vch.dekahedu.edu.in This method relies on the cleavage of the manganese-manganese bond in the precursor by a halogenating agent. kahedu.edu.in

Several variations of this approach exist:

Reaction with Chlorine: A solution of chlorine in carbon tetrachloride can be added to a solution of dimanganese decacarbonyl, also in carbon tetrachloride, at low temperatures. umich.eduwiley.com This reaction proceeds with the breaking of the Mn-Mn bond and the formation of two molecules of this compound. kahedu.edu.in

Reaction with Sulfuryl Chloride: Treating a solution of dimanganese decacarbonyl in dichloromethane (B109758) with sulfuryl chloride provides a high-yield route to pure this compound. wiley.com

Photochemical Reaction with Carbon Tetrachloride: The irradiation of a solution of dimanganese decacarbonyl in carbon tetrachloride with UV-visible light can also produce this compound with a high quantum yield. umich.eduwiley.com This method avoids the direct use of chlorine gas.

The reaction of dimanganese decacarbonyl with halogens is a foundational method for preparing pentacarbonylmanganese halides. wiley-vch.de

Table 1: Comparison of Direct Synthesis Methods for this compound

| Method | Precursor | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Halogenation | Dimanganese decacarbonyl | Chlorine in Carbon Tetrachloride | 0°C to room temperature | Good | ~90%, with [MnCl(CO)₄]₂ as impurity wiley.com |

| Halogenation | Dimanganese decacarbonyl | Sulfuryl Chloride in Dichloromethane | Room temperature | 91% wiley.com | High |

| Photochemical | Dimanganese decacarbonyl | Carbon Tetrachloride | UV-visible light irradiation | High quantum yield wiley.com | Not specified |

Indirect Synthesis Pathways to this compound

Indirect pathways involve the synthesis of an intermediate manganese carbonyl species which is then converted to this compound.

Precursor Compounds and their Transformation in this compound Synthesis

Dimanganese decacarbonyl is a primary precursor for the synthesis of this compound. wiley-vch.deumich.eduwiley.com It can be synthesized through the reduction of manganese(II) salts under a high pressure of carbon monoxide. wikipedia.org Once formed, the dimanganese decacarbonyl is then subjected to halogenation as described in the direct synthesis routes. umich.eduwiley.com Another precursor, pentacarbonylhydridomanganese(I) (Mn(CO)₅H), can undergo a halogen-hydrogen exchange reaction with a haloalkane like carbon tetrachloride to yield this compound. thieme-connect.de

Ligand Exchange Strategies for this compound Production

Ligand exchange reactions can also be employed to produce this compound. For instance, other pentacarbonylmanganese halides, such as the bromide or iodide analogues, can potentially undergo halide exchange reactions, although this is a less common preparative route. More significantly, ligand exchange reactions are prominent in the reactivity of this compound itself, where the carbonyl or chloride ligands can be substituted by other ligands. rsc.orgmedmuv.com For example, reaction with water can lead to the formation of aquated manganese carbonyl species. rsc.orgresearchgate.net

Optimization of Synthetic Yields and Purity for this compound Preparation

Optimizing the synthesis of this compound focuses on maximizing the yield and minimizing the formation of byproducts. The reaction of dimanganese decacarbonyl with chlorine in carbon tetrachloride can sometimes result in lower yields and the formation of the dimeric impurity, tetracarbonylchloromanganese dimer ([MnCl(CO)₄]₂). umich.eduwiley.com A more reliable and high-yielding procedure involves the use of sulfuryl chloride in dichloromethane, which affords the pure product in 91% yield. wiley.com

Purification of this compound is typically achieved through sublimation under reduced pressure or by recrystallization from hydrocarbon solvents like pentane (B18724) or hexane. wiley.com Proper handling and storage are crucial as the compound is light-sensitive and can slowly dimerize in solution with the loss of carbon monoxide. wiley.com Storing the solid compound in the absence of air at low temperatures (-20 °C) ensures its stability. wiley.com

Mechanistic Studies of this compound Formation Reactions

The formation of this compound, Mn(CO)₅Cl, from its primary precursor, dimanganese decacarbonyl, Mn₂(CO)₁₀, has been the subject of various mechanistic investigations. These studies collectively point towards a mechanism initiated by the homolytic cleavage of the manganese-manganese bond in Mn₂(CO)₁₀. This initial step can be triggered either by photochemical irradiation or by thermal activation. sci-hub.seoaepublish.com

The photochemical pathway is particularly efficient, as Mn₂(CO)₁₀ absorbs light, leading to the cleavage of the relatively weak Mn-Mn bond and the formation of two pentacarbonylmanganese radicals (•Mn(CO)₅). sci-hub.se This 17-electron species is a highly reactive intermediate that plays a central role in the subsequent steps of the reaction. oaepublish.com

Initiation Step: Homolysis of the Mn-Mn Bond

The crucial first step in the formation of this compound is the generation of the pentacarbonylmanganese radical (•Mn(CO)₅).

Photochemical Initiation: Irradiation of a solution of Mn₂(CO)₁₀ with light (e.g., visible light) induces the homolytic cleavage of the Mn-Mn bond. sci-hub.se

Mn₂(CO)₁₀ + hν → 2 •Mn(CO)₅

Thermal Initiation: At elevated temperatures, the Mn-Mn bond can also undergo homolysis, though this method is often less specific than photochemical activation. oaepublish.com

Mn₂(CO)₁₀ + Δ → 2 •Mn(CO)₅

Propagation Step: Halogen Abstraction

Once formed, the highly reactive •Mn(CO)₅ radical readily abstracts a chlorine atom from a chlorine source. This atom transfer reaction is a key step in the formation of the final product. oaepublish.com The nature of the chlorine source can vary, but the fundamental mechanistic step remains the same.

When elemental chlorine (Cl₂) is used as the chlorinating agent, the following reaction occurs:

•Mn(CO)₅ + Cl₂ → Mn(CO)₅Cl + •Cl

The newly formed chlorine radical (•Cl) could potentially participate in a radical chain mechanism, although detailed kinetic studies for this specific reaction are not extensively documented in the reviewed literature. However, the high reactivity of the •Mn(CO)₅ radical ensures the efficient formation of Mn(CO)₅Cl.

In reactions involving chlorinated solvents or other N-chloro reagents, a similar halogen abstraction takes place. For instance, with N-chlorosuccinimide, the •Mn(CO)₅ radical would abstract the chlorine atom to form Mn(CO)₅Cl and a succinimidyl radical. researchgate.net Mechanistic studies on related reactions involving N-chlorosulfonamides have shown that the manganese-centered radical abstracts the chlorine atom, initiating a radical cascade. sci-hub.seresearchgate.net

Mn₂(CO)₁₀ + Cl₂ → 2 Mn(CO)₅Cl

The primary research findings indicate that this transformation is not a simple concerted reaction but proceeds through the discrete steps of radical generation and subsequent halogen abstraction.

| Species | Formula | Role in the Reaction Mechanism |

| Dimanganese decacarbonyl | Mn₂(CO)₁₀ | Precursor, source of the pentacarbonylmanganese radical upon homolytic cleavage of the Mn-Mn bond. |

| Pentacarbonylmanganese Radical | •Mn(CO)₅ | Key reactive intermediate, a 17-electron species that abstracts a chlorine atom. |

| Chlorine | Cl₂ | Chlorinating agent, provides the chlorine atom for the formation of the final product. |

| Chlorine Radical | •Cl | Potential intermediate in a radical chain propagation step. |

| This compound | Mn(CO)₅Cl | Final product of the reaction. |

This table summarizes the key chemical entities involved in the mechanistic pathway of this compound formation.

Reactivity and Reaction Mechanisms of Pentacarbonylchloromanganese

Ligand Substitution Reactions of Pentacarbonylchloromanganese

Ligand substitution in this compound can occur at either the carbonyl ligand positions or the halide position. The nature of the incoming ligand and the reaction conditions dictate the final product.

The carbonyl ligands in this compound can be substituted by various other ligands, such as phosphines, α-diimine ligands, and water. thieme-connect.denih.govnih.govrsc.org These reactions typically result in the formation of mono- or disubstituted products, where one or more CO groups are replaced by the incoming ligand. thieme-connect.de

For instance, the reaction of this compound with α-diimine ligands like bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen) leads to the formation of facial (fac) tricarbonyl complexes of the type fac-[Mn(N^N)(CO)₃Cl], where N^N represents the bidentate α-diimine ligand. nih.gov Similarly, reactions with ester-substituted bipyridine and biquinoline ligands yield complexes with the general formula fac-[MnBr(L)(CO)₃], where L is the substituted α-diimine ligand. nih.gov These reactions demonstrate the utility of pentacarbonylhalomanganese compounds as precursors to photoactive carbon monoxide-releasing molecules (photoCORMs). nih.gov

The substitution of CO ligands can also be achieved with water in non-aqueous solutions, leading to the formation of aquated species. rsc.orgresearchgate.net Evidence suggests the formation of species such as [Mn(CO)₄(OH₂)Cl] and [{Mn(CO)₃(OH₂)Cl}₂] when low concentrations of water are used in a benzene (B151609) solution of [Mn(CO)₅Cl]. rsc.org At higher water concentrations, the formation of the triaquatricarbonylmanganese(I) cation, [Mn(CO)₃(OH₂)₃]⁺, has been proposed. rsc.orgresearchgate.net

The following table summarizes representative examples of carbonyl ligand substitution reactions in this compound.

| Incoming Ligand | Product | Reference |

| α-diimine (bpy, phen) | fac-[Mn(N^N)(CO)₃Cl] | nih.gov |

| Ester-substituted bipyridine | fac-[MnBr(L)(CO)₃] | nih.gov |

| Water (low concentration) | [Mn(CO)₄(OH₂)Cl] | rsc.org |

| Water (high concentration) | [Mn(CO)₃(OH₂)₃]⁺ | rsc.orgresearchgate.net |

The chloride ligand in this compound can be abstracted by halide abstracting agents, leading to the formation of a cationic pentacarbonylmanganese(I) complex, [Mn(CO)₅]⁺. This electrophilic species is highly reactive and can be used to synthesize a variety of other manganese carbonyl compounds. For example, the reaction of [Mn(CO)₅Cl] with a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) results in the formation of the [Mn(CO)₅]⁺ cation, which can then react with other nucleophiles.

This reactivity is exemplified by the synthesis of cationic nitrile complexes. In the presence of a nitrile (RCN) and a halide abstracting agent, this compound is converted to [Mn(CO)₅(NCR)]⁺. This strategy has been employed to study the kinetics of ligand substitution by monitoring the displacement of the nitrile ligand. nsf.gov

The substitution of ligands in this compound can proceed through different mechanistic pathways, primarily categorized as associative and dissociative mechanisms. The operative mechanism is influenced by factors such as the nature of the reactants, the solvent, and the reaction conditions.

An associative mechanism (A) involves the initial formation of an intermediate with a higher coordination number, followed by the departure of the leaving group. wikipedia.orglibretexts.org This pathway is analogous to an Sₙ2 reaction in organic chemistry. wikipedia.org For an 18-electron complex like this compound, a purely associative mechanism would lead to a high-energy 20-electron intermediate, which is generally unfavorable. libretexts.org

However, associative substitution can occur in 18-electron complexes if it is preceded by a change in the bonding of one of the existing ligands, which opens up a coordination site. libretexts.orglibretexts.org For example, a ligand might change its hapticity, or a linear nitrosyl ligand could bend. libretexts.org In the context of this compound, an associative interchange (Iₐ) mechanism is more likely, where the incoming ligand attacks the complex, and the leaving group departs in a concerted fashion without the formation of a stable, detectable intermediate. wikipedia.org The rate of associative substitution reactions is dependent on the concentration of the incoming ligand, following second-order kinetics. wikipedia.org

A dissociative mechanism (D) is characterized by the initial cleavage of the bond between the metal and the leaving group, resulting in an intermediate with a lower coordination number. britannica.comwikipedia.orglibretexts.org This pathway is analogous to an Sₙ1 reaction. wikipedia.org For 18-electron complexes like this compound, a dissociative pathway is generally more favorable as it leads to a more stable 16-electron intermediate. libretexts.org

The rate-determining step in a dissociative mechanism is the initial bond-breaking event, and therefore, the rate of the reaction is independent of the concentration of the incoming nucleophile. wikipedia.org Factors that can promote a dissociative mechanism include steric crowding in the starting complex, which is relieved upon dissociation of a ligand, and the use of photochemical methods or oxidizing/reducing agents to facilitate the initial bond cleavage. libretexts.orglibretexts.org For instance, the photochemical substitution of CO ligands in many metal carbonyls is believed to proceed through a dissociative mechanism. libretexts.org

Mechanistic Investigations of Ligand Substitution in this compound

Reduction Reactions Involving this compound

This compound can be reduced to form the pentacarbonylmanganate(-1) anion, [Mn(CO)₅]⁻. This reduction can be achieved through chemical or electrochemical means. The resulting anionic complex is a powerful nucleophile and a key precursor in the synthesis of a wide range of organomanganese compounds, including manganese alkyl and aryl carbonyl complexes. nih.gov

Chemical reducing agents such as sodium amalgam or other alkali metals can be used to effect this transformation. libretexts.org The electrochemical reduction of this compound also provides a viable route to the [Mn(CO)₅]⁻ anion. thieme-connect.dersc.org The first step in the electrochemical proton reduction catalyzed by some manganese carbonyl complexes is the electroreduction of the Mn complex itself. rsc.org

Formation of Manganese Carbonyl Anions from this compound

The formation of the pentacarbonylmanganese anion, [Mn(CO)₅]⁻, from this compound is a fundamental process in the synthesis of other manganese carbonyl derivatives. This transformation is typically achieved through reductive processes. While specific reducing agents for Mn(CO)₅Cl are not detailed in the provided search results, the analogous formation of the [Mn(CO)₅]⁻ anion can be inferred from the reactivity of related manganese carbonyl compounds. For instance, the reduction of dimanganese decacarbonyl, Mn₂(CO)₁₀, is a common route to this anion. ereztech.com

The resulting pentacarbonylmanganese anion is a potent nucleophile and is utilized in the synthesis of various organometallic compounds. For example, it can react with organic halides to form new carbon-manganese bonds.

Reductive Elimination Pathways Initiated by this compound

Reductive elimination is a crucial step in many catalytic cycles, involving the formation of a new bond between two ligands and a decrease in the metal's oxidation state. For manganese complexes, these pathways are significant in reactions like hydroformylation and hydrogenation. lookchem.com While direct studies on reductive elimination from this compound were not explicitly found, the principles can be understood from related systems.

Generally, reductive elimination is favored in complexes that are sterically hindered and electron-poor. uleth.ca The process often involves the concerted elimination of two ligands to form a stable organic molecule. For instance, the elimination of H-H, R-H (where R is an alkyl or aryl group), and R-R bonds is thermodynamically favorable. uleth.ca In the context of manganese carbonyls, reactions involving hydrogen atom abstraction can lead to the formation of Mn₂(CO)₁₀ and hydrogenated organic products. lookchem.com

Oxidation Reactions of this compound

Oxidative Addition Processes with this compound

Oxidative addition involves an increase in both the coordination number and the oxidation state of the central metal atom. libretexts.org While this compound(I) is already in a stable +1 oxidation state, it can participate in reactions that are formally considered oxidative additions, often involving the displacement of the chloride ligand.

A key preparative reaction for this compound itself is an oxidative cleavage of dimanganese decacarbonyl, Mn₂(CO)₁₀, with chlorine or in a solvent like carbon tetrachloride. wiley.comumich.edu This process involves the oxidation of the manganese centers from the 0 to the +1 oxidation state and the addition of the chlorine ligand.

Further oxidative addition reactions starting from Mn(CO)₅Cl are less common as the manganese is already in a relatively stable oxidation state. However, its derivatives can undergo such reactions.

Photochemical Reactivity of this compound

Photoinduced Ligand Dissociation in this compound

This compound is sensitive to light. wiley.com Irradiation of Mn(CO)₅Cl can lead to the dissociation of a carbonyl (CO) ligand. This process is a common photoreaction for many metal carbonyls and is often the initial step in photochemical substitution reactions. The photoinduced dissociation of a CO ligand from Mn(CO)₅Cl can lead to the formation of a coordinatively unsaturated species, [Mn(CO)₄Cl], which can then react with other ligands present in the solution. wiley.com For example, in solution, the dimer [MnCl(CO)₄]₂ can be formed upon photolysis. wiley.com

The mechanism of photoinduced ligand dissociation in metal complexes can be complex, potentially occurring from metal-to-ligand charge transfer (MLCT) or ligand field (LF) excited states. rsc.orgrsc.orgnih.gov In some systems, population of LF states is not a prerequisite for efficient ligand dissociation. rsc.org The process can be reversible in some cases, with the dissociated ligand spontaneously re-coordinating to the metal center. nih.gov

Photoreactivity in Solution and Solid State for this compound

The photochemical behavior of this compound has been observed in both solution and the solid state. In solution, irradiation can lead to the dimerization mentioned previously, with the loss of CO. wiley.com The quantum yield for the formation of Mn(CO)₅Cl from the photolysis of Mn₂(CO)₁₀ in the presence of a chlorine source is high, indicating an efficient photochemical pathway. wiley.com

The photoreactivity of metal carbonyls is a broad field of study. For instance, the photochemistry of Mn₂(CO)₁₀ has been extensively investigated and involves the cleavage of the Mn-Mn bond as a primary photochemical step. acs.org While specific data tables for the photoreactivity of Mn(CO)₅Cl were not available in the search results, the general principles of metal carbonyl photochemistry apply. This includes the potential for both ligand substitution and redox reactions upon irradiation.

Reactions with Nucleophiles and Electrophiles Involving this compound

The interaction of this compound with nucleophiles and electrophiles is a cornerstone of its chemistry, leading to a diverse array of derivatives. Nucleophiles, being electron-rich species, typically attack the electron-deficient manganese center or a carbonyl carbon, while electrophiles, which are electron-seeking, can interact with the manganese center or its ligands. masterorganicchemistry.comunacademy.comcecmohali.orguleth.ca

Reactions with Nucleophiles:

This compound readily undergoes ligand exchange reactions with various nucleophiles. rsc.org These reactions often proceed via a dissociative or an associative mechanism, depending on the nature of the incoming nucleophile and the reaction conditions.

A notable example is the reaction with water. In non-aqueous solutions, the interaction of this compound with low concentrations of water leads to the formation of several neutral and intermediate species. rsc.org These include [Mn(CO)₄(OH₂)Cl], [{Mn(CO)₃(OH₂)Cl}₂], and [Mn(CO)₃(OH₂)₂Cl]. rsc.org However, in an aqueous solution, the reaction proceeds further to form the triaquatricarbonylmanganese(I) cation, [Mn(CO)₃(OH₂)₃]⁺. rsc.org This transformation highlights the ability of water to act as a nucleophile, displacing carbonyl ligands. The formation of this cationic complex is supported by stoichiometric, spectroscopic, and electrochemical evidence. rsc.org

The reaction with other nucleophiles, such as phosphines, follows a similar substitution pattern, where one or more carbonyl ligands are replaced by the incoming phosphine (B1218219) ligand. The extent of substitution can often be controlled by the reaction stoichiometry and conditions.

A possible mechanism for the reaction with aziridine (B145994) involves an initial nucleophilic attack by the aziridine on the electrophilic carbon of a carbonyl ligand. thieme-connect.de This is followed by a ring-opening of the aziridine, attacked by a bromide ion (in the case of the bromo analogue), to yield a carbamoyl (B1232498) intermediate which then cyclizes to form a carbene complex. thieme-connect.de

Reactions with Electrophiles:

While reactions with nucleophiles are more common, this compound can also interact with electrophiles. These reactions can lead to oxidation of the manganese center or electrophilic attack on the carbonyl ligands.

Thermal Decomposition Pathways of this compound

Thermal decomposition is the process by which a compound breaks down upon heating. issr.edu.khyoutube.com The stability of this compound to heat is an important consideration in its handling and reactivity. While specific, detailed mechanistic studies on the thermal decomposition of isolated this compound are not extensively documented in the provided search results, general principles of metal carbonyl chemistry suggest that heating would lead to the loss of carbon monoxide (CO) ligands.

In solution, this compound can slowly dimerize with the loss of CO, forming [MnCl(CO)₄]₂. wiley.com This process is light-sensitive and indicates that the manganese-carbonyl bonds can be cleaved under relatively mild conditions. wiley.com The decomposition temperature for a substance is the temperature at which it chemically decomposes. lookchem.com The enthalpy of sublimation for this compound has been reported, which is the energy required to change it from a solid to a gas. nist.gov This value provides an indirect measure of the strength of the intermolecular forces in the solid state.

The decomposition of related manganese carbonyl compounds provides further insight. For instance, the decomposition of dimanganese decacarbonyl is a key step in the synthesis of other manganese compounds and can be a source of highly purified manganese metal. google.com

Below is a table summarizing the enthalpy of sublimation for this compound.

| Parameter | Value (kcal/mol) | Method |

| Enthalpy of Sublimation (ΔsubH°) | 14.0 ± 2.0 | Not Available |

| Enthalpy of Sublimation (ΔsubH°) | 22.0 ± 2.0 | HAL-HFC |

| This table is based on data from the NIST Chemistry WebBook and presents the reported enthalpy of sublimation values for this compound. The different values may be attributed to the different experimental methods used for their determination. nist.gov |

Migratory Insertion Reactions in this compound Chemistry

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center combine to form a new ligand. wikipedia.orgnumberanalytics.com This reaction type is crucial for the formation of carbon-carbon and carbon-heteroatom bonds in many catalytic processes. mugberiagangadharmahavidyalaya.ac.in

In the context of manganese carbonyl chemistry, migratory insertion of CO into a manganese-alkyl bond is a well-studied process. wikipedia.org While this compound itself does not have an alkyl group for insertion, it is a precursor to alkyl derivatives that undergo this reaction. For example, the reaction of this compound with an organolithium or Grignard reagent can produce an alkylpentacarbonylmanganese complex, RMn(CO)₅.

The migratory insertion reaction in these alkyl complexes involves the intramolecular migration of the alkyl group to a cis-carbonyl ligand, forming an acyl complex. wikipedia.orgopenochem.org This process creates a vacant coordination site on the manganese, which is then typically occupied by an incoming ligand, such as a phosphine or the solvent. mugberiagangadharmahavidyalaya.ac.inopenochem.org

Key features of migratory insertion reactions include:

The two reacting ligands must be cis to each other. mugberiagangadharmahavidyalaya.ac.inopenochem.org

The reaction results in a coordinatively unsaturated intermediate if no external ligand is present to fill the vacant site. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

The formal oxidation state of the metal does not change during the insertion of a neutral ligand like CO. mugberiagangadharmahavidyalaya.ac.inopenochem.org

An illustrative example is the reaction of methylpentacarbonylmanganese, CH₃Mn(CO)₅, with a phosphine ligand. The methyl group migrates to a CO ligand to form an acetyl group, and the phosphine then coordinates to the manganese center. mugberiagangadharmahavidyalaya.ac.inrsc.org

Spectroscopic Characterization Methodologies in Pentacarbonylchloromanganese Research

Vibrational Spectroscopic Techniques for Investigating Pentacarbonylchloromanganese

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the vibrational modes of this compound. These methods are particularly sensitive to the strength and nature of the manganese-carbonyl and manganese-chlorine bonds.

Infrared Spectroscopy Applications in Carbonyl Stretching Frequencies of this compound

Infrared (IR) spectroscopy is a cornerstone technique for characterizing metal carbonyl complexes, with the carbonyl stretching (ν(CO)) region providing a wealth of information about the electronic environment of the metal center. In this compound (Mn(CO)₅Cl), the C₄ᵥ symmetry of the molecule gives rise to a characteristic pattern of IR-active carbonyl stretching bands.

The number and position of these bands are dictated by the molecule's symmetry. For a C₄ᵥ point group, three IR-active carbonyl stretching modes are predicted: 2A₁ + E. These correspond to the symmetric stretching of the four equatorial carbonyl groups (A₁), the symmetric stretching of the axial carbonyl group (A₁), and the degenerate asymmetric stretching of the equatorial carbonyl groups (E).

The observed frequencies of these bands are sensitive to the solvent used, reflecting the interaction between the solvent and the carbonyl ligands. The electronegativity of the chlorine atom leads to a decrease in π-backbonding from the manganese center to the carbonyl ligands compared to a less electronegative substituent. This results in higher ν(CO) stretching frequencies, indicating stronger C-O bonds.

Table 1: Infrared Carbonyl Stretching Frequencies of this compound in Various Solvents

| Solvent | ν(A₁⁽²⁾) (cm⁻¹) | ν(E) (cm⁻¹) | ν(A₁⁽¹⁾) (cm⁻¹) |

| n-Hexane | 2138 | 2053 | 2002 |

| Carbon Tetrachloride | 2137 | 2052 | 2000 |

| Chloroform | 2135 | 2049 | 1998 |

This table presents typical values and may vary slightly based on experimental conditions.

Raman Spectroscopy for Investigating Molecular Vibrations of this compound

Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for Raman activity differ. For a molecule with C₄ᵥ symmetry like this compound, the Raman-active carbonyl stretching modes are the same as the IR-active modes (2A₁ + E). However, the relative intensities of the bands can differ significantly between the two techniques.

In the solid state, intermolecular interactions in the crystal lattice can lead to splitting of the vibrational bands and the appearance of additional lattice modes at lower frequencies. Raman spectroscopy is particularly useful for studying these low-frequency modes, which include the Mn-Cl stretching and Mn-C-O bending vibrations, providing direct information about the bonding within the coordination sphere. The Mn-Cl stretch is a strong, polarized band in the Raman spectrum, typically observed in the range of 280-300 cm⁻¹.

Table 2: Selected Raman Active Modes for Solid this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(CO) (A₁) | ~2140 |

| ν(CO) (E) | ~2050 |

| ν(CO) (A₁) | ~2000 |

| ν(Mn-Cl) (A₁) | ~290 |

These are approximate values and can be influenced by crystal packing and temperature.

Nuclear Magnetic Resonance Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its derivatives in solution. While the parent compound lacks protons, its derivatives and the study of its carbonyl ligands via ¹³C NMR provide significant structural insights.

¹H NMR Studies on this compound Derivatives

While this compound itself does not have any hydrogen atoms and thus no ¹H NMR spectrum, its derivatives where one or more carbonyl ligands are substituted by proton-containing ligands are readily studied by this technique. For instance, the substitution of a carbonyl group with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), introduces phenyl protons whose chemical shifts and coupling patterns in the ¹H NMR spectrum can confirm the successful substitution and provide information about the electronic environment of the manganese center.

Another important class of derivatives are those containing cyclopentadienyl (B1206354) (Cp) or substituted cyclopentadienyl rings. In cymantrenyl derivatives, for example, the protons on the cyclopentadienyl ring typically appear as a singlet in the range of 4.5-5.5 ppm, with the exact chemical shift being sensitive to the nature of other substituents on the manganese atom or the Cp ring itself.

¹³C NMR Analysis of Carbonyl Ligands in this compound

¹³C NMR spectroscopy is a powerful technique for directly probing the carbonyl ligands in this compound. Due to the C₄ᵥ symmetry, two distinct carbonyl environments are present: one axial and four equatorial. This results in two separate resonances in the ¹³C NMR spectrum.

The chemical shifts of the carbonyl carbons are found in the downfield region, typically between 200 and 220 ppm. The resonance for the four equivalent equatorial carbonyl carbons is usually found at a slightly different chemical shift than the single axial carbonyl carbon. The precise chemical shifts can be influenced by the solvent and temperature. For this compound, the carbonyl resonances are generally observed around 207 ppm.

Table 3: Typical ¹³C NMR Chemical Shifts for Carbonyl Ligands in this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| Equatorial CO (4C) | ~207.5 |

| Axial CO (1C) | ~207.0 |

Values are approximate and can vary with experimental conditions.

Advanced NMR Techniques for Structural Elucidation of this compound

Advanced NMR techniques, particularly solid-state NMR, provide deeper insights into the structure and dynamics of this compound. Solid-state ⁵⁵Mn NMR spectroscopy is a powerful probe of the local environment around the manganese nucleus. bhu.ac.in

For this compound, which possesses approximate C₄ᵥ symmetry in the solid state, the ⁵⁵Mn NMR spectrum is characterized by a significant chemical shift anisotropy (CSA). bhu.ac.in The CSA provides information about the three-dimensional electronic shielding around the manganese nucleus. Studies have shown that for this compound, the Mn CSA value is approximately 1260 ppm. bhu.ac.in

Furthermore, as ⁵⁵Mn is a quadrupolar nucleus (spin I = 5/2), its NMR spectrum is also influenced by the nuclear quadrupolar interaction, which arises from the interaction of the nuclear electric quadrupole moment with the electric field gradient at the nucleus. The quadrupolar coupling constant (Cq) provides information about the symmetry of the electronic environment around the manganese atom. The breadth of the solid-state ⁵⁵Mn NMR spectra of the pentacarbonyl halides is often dominated by the CSA. bhu.ac.in These advanced NMR parameters, obtained from experimental spectra and often complemented by density functional theory (DFT) calculations, are crucial for a comprehensive understanding of the electronic structure and bonding in this compound.

Mass Spectrometry for Molecular Structure Elucidation of this compound and its Adducts

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. Under electron ionization (EI) conditions, the molecule undergoes fragmentation, providing a characteristic pattern that aids in its identification.

The 70 eV electron ionization mass spectrum of Mn(CO)₅Cl reveals a series of ions resulting from the sequential loss of carbonyl (CO) ligands. cdnsciencepub.com The fragmentation pattern is a key indicator of the relative bond strengths within the molecule. The primary fragmentation pathway involves the cleavage of the Mn-CO bonds. This leads to the formation of a series of fragment ions, as detailed in the table below. The observation of these fragments confirms the composition of the parent molecule. cdnsciencepub.com

| m/z | Ion Fragment |

|---|---|

| 230 | [Mn(CO)₅Cl]⁺ (Molecular Ion) |

| 202 | [Mn(CO)₄Cl]⁺ |

| 174 | [Mn(CO)₃Cl]⁺ |

| 146 | [Mn(CO)₂Cl]⁺ |

| 118 | [Mn(CO)Cl]⁺ |

| 90 | [MnCl]⁺ |

| 55 | [Mn]⁺ |

This table presents the major ion fragments observed in the 70 eV electron ionization mass spectrum of this compound.

X-ray Diffraction Studies for Crystalline this compound

The compound crystallizes in the orthorhombic space group Pnma. The manganese atom is at the center of a coordination sphere defined by five carbonyl ligands and one chlorine atom. The geometry deviates slightly from a perfect C₄ᵥ symmetry. The Mn-C bond to the carbonyl group trans to the chlorine atom (axial) is shorter than the Mn-C bonds to the four carbonyl groups in the equatorial plane, indicating stronger back-bonding in the axial position.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.54(2) |

| b (Å) | 11.52(2) |

| c (Å) | 5.95(1) |

| Mn–Cl Bond Length (Å) | 2.367(4) |

| Mn–C(axial) Bond Length (Å) | 1.807(9) |

| Mn–C(equatorial) Bond Length (Å) | 1.892(6) and 1.893(6) |

| Cl–Mn–C(equatorial) Bond Angle (°) | 88.1(2) and 88.4 |

| C(axial)–Mn–C(equatorial) Bond Angle (°) | 179.3(4) |

This table summarizes the key crystallographic data for this compound.

Electronic Absorption Spectroscopy for Examining Electronic Transitions in this compound

Electronic absorption spectroscopy, specifically in the ultraviolet and visible (UV-Vis) regions, provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is characterized by intense bands in the UV region, which are primarily assigned to charge-transfer transitions.

The electronic spectra of Mn(CO)₅X (where X is a halogen) complexes are dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. The first charge transfer band observed in these complexes is generally assigned as a transition from a non-bonding p-orbital on the halogen to a π* anti-bonding orbital of a carbonyl ligand. Theoretical studies suggest that the lowest energy transitions in Mn(CO)₅Cl are of the d-d type, specifically from the e(xz, yz) orbitals to the b₁(x²-y²) orbital. These transitions, however, are often obscured by the more intense charge-transfer bands.

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| d-d Transitions | Excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the manganese center. | Typically weak and can be obscured by charge-transfer bands. |

| Metal-to-Ligand Charge Transfer (MLCT) | Excitation of an electron from a d-orbital on the manganese to a π* anti-bonding orbital of a carbonyl ligand. | High intensity bands in the UV region. |

| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a p-orbital on the chlorine ligand to a d-orbital on the manganese center. | High intensity bands in the UV region. |

This table describes the principal electronic transitions expected for this compound.

Photoelectron Spectroscopy Applications in this compound Investigations

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct experimental insight into the energies of molecular orbitals. High-resolution variable-energy photoelectron spectra have been reported for this compound, allowing for the definitive assignment of its valence molecular orbitals.

The valence orbital ordering in terms of ionization energies for Mn(CO)₅Cl has been established as a₁(Mn-Cl) > e(Cl) > b₂(Mn) > e(Mn). This ordering provides crucial information about the electronic structure and bonding within the molecule. Theoretical calculations, such as density functional theory (DFT), have been used in conjunction with experimental PES data to further refine the understanding of the molecular orbital composition.

| Molecular Orbital | Calculated Energy (eV) | Primary Character |

|---|---|---|

| 12e | -8.494 | 59% Mn(d), 18% Cl(p) |

| 21a₁ | -8.535 | 60% Cl(p) |

| 11e | -12.391 | Mainly CO orbitals |

| 20a₁ | -12.885 | Mainly CO orbitals |

This table presents the calculated energies for some of the higher occupied molecular orbitals of this compound, providing insight into the electronic structure probed by photoelectron spectroscopy. researchgate.net

Other Advanced Spectroscopic Methods in this compound Research

Beyond the core techniques described above, other advanced spectroscopic methods offer further avenues for investigating this compound.

Raman Spectroscopy: This technique is complementary to infrared (IR) spectroscopy and provides information about the vibrational modes of a molecule. For Mn(CO)₅Cl, which has C₄ᵥ symmetry, group theory predicts the number of Raman-active C-O stretching modes. Specifically, one Raman-active band is expected in the C-O stretch absorption region. researchgate.net This information is valuable for understanding the symmetry and bonding of the carbonyl ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: While this compound itself is a diamagnetic d⁶ complex and therefore EPR-silent, EPR spectroscopy can be a powerful tool for studying its paramagnetic derivatives or adducts. For instance, if the compound undergoes a reaction to form a radical species or a complex with a different oxidation state for manganese, EPR could be used to characterize the resulting paramagnetic center, providing information about the electronic environment and spin state of the manganese ion.

Computational and Theoretical Studies of Pentacarbonylchloromanganese

Quantum Chemical Calculations on Pentacarbonylchloromanganese Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties of this compound. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of this compound and related metal carbonyl complexes. A study of M(CO)₅Cl (where M = Mn, Re) using DFT revealed similarities in the electronic structures of both complexes. Minor differences were observed in the energy structure and orbital occupancies of the atomic orbitals in the corresponding molecular orbitals, which were attributed to the different metal ions and molecular geometries. The theoretical X-ray emission spectra constructed from these DFT calculations showed good agreement with experimental data, validating the computational approach. researchgate.net

DFT calculations have also been used to explore the molecular and electronic structures of other manganese complexes, providing insights into parameters like molecular structure, multiplicity of the ground state, and thermodynamic properties. nih.gov For instance, in various manganese porphyrin complexes, DFT has been shown to provide a good description of the molecular structure and electron distributions. researchgate.net

Ab Initio Methods in this compound Research

Ab initio molecular orbital calculations have provided fundamental insights into the electronic structure of this compound. All-electron ab initio Self-Consistent Field (SCF) molecular orbital calculations using a better-than-minimal basis set have been reported for Mn(CO)₅Cl. These studies have detailed the nature of the bonding between the carbonyl (CO) groups and the manganese atom, as well as the bonding of the chlorine ligand. The effect of the chloro substituent on the electronic structure of the carbonyl ligands was also a key area of investigation. The calculated wavefunctions from these studies have been used to interpret low-energy photoelectron spectra and other experimental data for this molecule. tandfonline.com

Furthermore, ab initio multiconfigurational calculations have been employed to study the electronic spectroscopy of related molecules like CH₃Mn(CO)₅. These studies help in understanding the nature of excited states, which is crucial for explaining the molecule's photoreactivity. researchgate.net

Molecular Dynamics Simulations for this compound Reactivity

Theoretical Insights into Bonding and Stability of this compound

Theoretical studies have provided significant insights into the nature of chemical bonds and the factors influencing the stability of this compound.

DFT studies have further refined this understanding by providing detailed analyses of the molecular orbitals involved in the Mn-CO and Mn-Cl bonds. A study on M(CO)₅Cl (M = Mn, Re) highlighted the formation of a bonding σ orbital involving the chlorine p-orbitals and manganese orbitals. researchgate.net The stability of metal complexes, in a broader sense, has been analyzed using structural descriptors to predict thermodynamic stability constants, offering a quantitative approach to understanding complex stability. nih.gov Computational workflows are being developed to enhance the predictive accuracy of these stability constants for transition metal complexes. tcu.edu

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which is essential for identifying and characterizing molecules. olemiss.edu However, specific studies focused on the theoretical prediction of a wide range of spectroscopic parameters for this compound and its derivatives are not extensively documented in the available literature.

While general methodologies for predicting spectroscopic properties using computational tools like DFT and ab initio methods are well-established, their dedicated application to generate a comprehensive set of spectroscopic data (e.g., vibrational frequencies, NMR chemical shifts, electronic absorption spectra) for Mn(CO)₅Cl is not prominently featured in the reviewed research. Theoretical spectroscopy can be particularly valuable for understanding complex spectra and for studying transient or unstable derivatives. ehu.es

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling for this compound

Computational modeling has been successfully used to elucidate the reaction pathways of this compound, particularly in photochemical reactions. A self-consistent field analysis of the photolysis of [Mn(CO)₅Cl] has been performed to understand the mechanism of this reaction. By analyzing electron-density difference plots and population analysis, a correlation was established between the nature of the photoactive state and the preferentially leaving ligand. Furthermore, the study investigated the possible excited-state isomerization pathways of the five-coordinated intermediate, [Mn(CO)₄Cl], to determine the stereochemistry of the photolysis reaction. The computational analysis confirmed the experimentally observed trans-to-cis stereopreference in the product formation. researchgate.net

Computational methods are generally crucial for understanding reaction mechanisms by identifying transition states and calculating activation barriers. nih.gov While a detailed transition state analysis for a broad range of reactions involving this compound is not extensively covered in the reviewed literature, the study on its photolysis demonstrates the power of these computational tools in understanding its reactivity.

Ligand Field Theory and Molecular Orbital Theory Applications to this compound

The electronic structure and bonding in this compound, Mn(CO)₅Cl, are effectively described by the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These theoretical frameworks provide essential insights into the d-orbital splitting, the nature of metal-ligand bonding, and the resulting spectroscopic and chemical properties of the complex.

Ligand Field Theory (LFT)

Ligand Field Theory, an extension of crystal field theory, incorporates aspects of molecular orbital theory to describe the interaction between the central metal ion and its surrounding ligands. wikipedia.orgbritannica.com In Mn(CO)₅Cl, the manganese atom is in a pseudo-octahedral environment with C₄ᵥ symmetry. It is coordinated to five strong-field carbonyl (CO) ligands and one weaker-field chloro (Cl) ligand.

The differing field strengths of the axial chloro ligand and the equatorial carbonyl ligands cause a significant splitting of the manganese d-orbitals. The five d-orbitals, which are degenerate in a free metal ion, split into four distinct energy levels in a C₄ᵥ field. The CO ligands, being strong π-acceptors, and the Cl ligand, a π-donor, create a specific energy level diagram. The dₓ₂-y₂ orbital (b₁ representation) is pushed to the highest energy due to its direct σ-interaction with the four equatorial CO ligands. The d₂² orbital (a₁) is also at a high energy level. The dₓz and dᵧz orbitals, which form a degenerate pair (e representation), are involved in π-backbonding with the CO ligands, stabilizing them. The dₓᵧ orbital (b₂) is the most stable as it is directed between the equatorial ligands.

This splitting pattern is crucial for understanding the electronic transitions observed in the UV-visible spectrum of the compound. Transitions between these split d-orbitals correspond to the absorption of light, giving rise to characteristic spectral bands. For instance, theoretical analyses have correlated the bands in the ultraviolet-visible spectra of Mn(CO)₅X (where X=Cl, Br, I) to specific electronic transitions, such as an excitation from the e(xz,yz) orbitals to the b₁(x²-y²) orbital. researchgate.net

| Orbital | Symmetry Representation | Relative Energy | Description of Interaction |

|---|---|---|---|

| dₓ²-y² | b₁ | Highest | Strong σ-antibonding interaction with four equatorial CO ligands. |

| d₂² | a₁ | High | σ-antibonding interaction with axial Cl and CO ligands. |

| dₓz, dᵧz | e | Lower | π-backbonding with four equatorial and one axial CO ligands. |

| dₓᵧ | b₂ | Lowest | Non-bonding with respect to axial ligands, minimal interaction with equatorial ligands. |

Molecular Orbital (MO) Theory

Molecular Orbital Theory provides a more comprehensive and quantitative description of the bonding in Mn(CO)₅Cl by considering the covalent interactions between the metal and ligand orbitals. wikipedia.orguoanbar.edu.iq This approach involves the linear combination of atomic orbitals (LCAO) to form molecular orbitals that are delocalized over the entire molecule. wikipedia.org

Quantum-mechanical calculations, such as those using density-functional theory (DFT), have been employed to investigate the electronic structure of Mn(CO)₅Cl. researchgate.net These studies reveal a complex interplay of σ-donation from the CO and Cl ligands to the manganese center and, critically, π-backbonding from the metal d-orbitals to the empty π* orbitals of the carbonyl ligands. This π-backbonding is a key feature of transition metal carbonyl complexes and is responsible for the strength of the Mn-CO bonds.

A self-consistent field (SCF) analysis of Mn(CO)₅Cl has been performed to understand its photochemistry. researchgate.net Such computational studies allow for the determination of the molecular orbital energy levels and their compositions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. In Mn(CO)₅Cl, the HOMO is typically metal-based with significant d-orbital character, while the LUMO is often dominated by the π* orbitals of the carbonyl ligands.

Electronic structure studies have shown that the energy structure and orbital occupancies in Mn(CO)₅Cl are similar to its rhenium analogue, Re(CO)₅Cl. researchgate.net Theoretical calculations have been successfully used to construct theoretical X-ray emission spectra that align well with experimental observations, further validating the MO description of the complex. researchgate.net

| Parameter | Finding | Theoretical Method | Significance |

|---|---|---|---|

| Electronic Transitions | UV-Vis bands assigned to excitations like e(dₓz, dᵧz) → b₁(dₓ²-y²). researchgate.net | Self-Consistent Field (SCF) | Explains the origin of observed colors and photochemical reactivity. |

| Orbital Composition | HOMO is primarily metal d-orbital in character; LUMO is primarily CO π* in character. | Density Functional Theory (DFT) | Identifies sites of electron donation (reactivity) and acceptance (photochemistry). |

| Bonding Nature | Significant π-backbonding from Mn d-orbitals to CO π* orbitals. | DFT / SCF | Accounts for the stability and vibrational frequencies of the Mn-CO bonds. |

| Electron Density Analysis | Population analysis helps correlate the photoactive state with the preferential leaving ligand. researchgate.net | SCF | Provides insight into reaction mechanisms, such as ligand substitution. |

Coordination Chemistry and Ligand Derivatization of Pentacarbonylchloromanganese

Substitution of Carbonyl Ligands by Phosphines, Nitriles, and Other Neutral Ligands in Pentacarbonylchloromanganese Chemistry

One of the most extensively studied areas of this compound chemistry is the substitution of its carbonyl ligands by a wide range of neutral donor ligands, particularly phosphines and nitriles. These reactions provide access to a vast library of manganese(I) complexes with tailored electronic and steric properties.

The substitution of CO ligands in Mn(CO)₅Cl generally proceeds via a dissociative mechanism, where the rate-determining step is the loss of a carbonyl ligand to form a five-coordinate intermediate, [Mn(CO)₄Cl]. This intermediate is then trapped by the incoming neutral ligand (L). The reaction can be initiated thermally or photochemically.

Monosubstitution: The reaction of this compound with one equivalent of a neutral ligand (L) typically yields the monosubstituted product, cis-[Mn(CO)₄(L)Cl]. The cis isomer is the kinetically controlled product.

Mn(CO)₅Cl + L → cis-[Mn(CO)₄(L)Cl] + CO

Disubstitution: Further substitution can be achieved by using an excess of the ligand or by employing more forcing reaction conditions, such as higher temperatures. Disubstitution leads to the formation of tricarbonyl complexes, [Mn(CO)₃(L)₂Cl]. The stereochemistry of the disubstituted product depends on the nature of the ligand and the reaction conditions. The facial (fac) isomer is often formed under kinetic control, while the meridional (mer) isomer can be obtained under thermodynamic control. For chelating diphosphine ligands, the fac isomer is typically formed.

cis-[Mn(CO)₄(L)Cl] + L → fac-[Mn(CO)₃(L)₂Cl] + CO

Reactions with Phosphines: A wide variety of phosphine (B1218219) ligands, both monodentate and bidentate, have been used in substitution reactions with Mn(CO)₅Cl. The electronic and steric properties of the phosphine ligand significantly influence the rate of substitution and the stability of the resulting complexes. Electron-donating phosphines can stabilize the manganese center, while bulky phosphines can influence the stereochemistry of the products.

| Incoming Ligand (L) | Product |

| Triphenylphosphine (B44618) (PPh₃) | cis-[Mn(CO)₄(PPh₃)Cl] |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | fac-[Mn(CO)₃(dppe)Cl] |

Reactions with Nitriles: Nitriles (RCN) also readily displace carbonyl ligands in Mn(CO)₅Cl to form complexes of the type cis-[Mn(CO)₄(RCN)Cl] and fac-[Mn(CO)₃(RCN)₂Cl]. These nitrile complexes are often used as convenient synthons for further ligand exchange reactions, as the coordinated nitrile can be easily displaced by other ligands.

| Incoming Ligand (L) | Product |

| Acetonitrile (CH₃CN) | cis-[Mn(CO)₄(CH₃CN)Cl] |

| Benzonitrile (C₆H₅CN) | cis-[Mn(CO)₄(C₆H₅CN)Cl] |

The progress of these substitution reactions is conveniently monitored by infrared (IR) spectroscopy, as the number and position of the ν(CO) stretching bands provide valuable information about the composition and stereochemistry of the manganese carbonyl complexes.

Derivatives of this compound with Organometallic Ligands

This compound serves as a key starting material for the synthesis of a variety of organometallic derivatives containing manganese-carbon σ-bonds or π-bonded organic ligands. These reactions often involve the displacement of the chloride ligand or one or more carbonyl ligands.

A prominent example is the synthesis of cyclopentadienylmanganese tricarbonyl, a stable and well-studied "piano-stool" complex. This is typically achieved by reacting Mn(CO)₅Cl with a cyclopentadienyl (B1206354) transfer reagent, such as sodium cyclopentadienide (B1229720) (NaCp) or thallium cyclopentadienide (CpTl). In this reaction, the cyclopentadienyl anion displaces the chloride and two carbonyl ligands.

Mn(CO)₅Cl + NaCp → CpMn(CO)₃ + NaCl + 2CO

Similarly, other substituted cyclopentadienyl and indenyl derivatives can be prepared using the corresponding anionic reagents.

Reactions of this compound with other organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can lead to the formation of manganese-alkyl or -aryl complexes of the type [Mn(CO)₅R]. These reactions proceed via nucleophilic attack of the carbanion on the manganese center, with displacement of the chloride ion.

Mn(CO)₅Cl + RLi → [Mn(CO)₅R] + LiCl

These alkyl and aryl derivatives are important intermediates in various catalytic processes and have been extensively studied for their migratory insertion reactions, where the alkyl or aryl group migrates to an adjacent carbonyl ligand.

Furthermore, this compound can react with unsaturated organic molecules, such as alkenes and alkynes, under photochemical conditions. These reactions can lead to the substitution of a carbonyl ligand and the formation of π-complexes, where the unsaturated organic molecule coordinates to the manganese center.

Anionic and Cationic Derivatives Derived from this compound

This compound can be converted into both anionic and cationic derivatives, significantly expanding its synthetic utility.

Anionic Derivatives: Reduction of this compound can lead to the formation of the pentacarbonylmanganate anion, [Mn(CO)₅]⁻. This reduction can be achieved using various reducing agents, such as sodium amalgam or other alkali metals. The resulting anionic complex is a powerful nucleophile and a versatile reagent in organometallic synthesis.

Mn(CO)₅Cl + 2Na → Na[Mn(CO)₅] + NaCl

The [Mn(CO)₅]⁻ anion can then be used to synthesize a wide range of derivatives by reaction with various electrophiles. For example, reaction with alkyl halides yields alkylmanganese pentacarbonyl complexes, [Mn(CO)₅R].

Cationic Derivatives: Cationic manganese carbonyl complexes can be generated from this compound, typically by halide abstraction or by substitution of CO with a neutral ligand followed by oxidation.

Reaction of Mn(CO)₅Cl with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), can abstract the chloride ligand to form a cationic pentacarbonylmanganese species, [Mn(CO)₅]⁺. This highly electrophilic cation can then react with various nucleophiles.

Mn(CO)₅Cl + AlCl₃ → [Mn(CO)₅][AlCl₄]

Alternatively, substitution of a carbonyl ligand by a neutral donor ligand (L) can be followed by an oxidation step to generate a cationic complex. For instance, the reaction with a neutral ligand in the presence of an oxidizing agent can yield species like [Mn(CO)₄(L)Cl]⁺.

Another important cationic derivative is the hexacarbonylmanganese(I) cation, [Mn(CO)₆]⁺. While not directly synthesized from Mn(CO)₅Cl in a single step, it represents a key cationic species in manganese carbonyl chemistry. It is typically prepared by the reaction of a manganese(I) carbonyl halide with carbon monoxide under high pressure in the presence of a Lewis acid.

Polymer-Supported and Immobilized this compound Complexes

To bridge the gap between homogeneous and heterogeneous catalysis, this compound and its derivatives have been immobilized on various solid supports, most notably polymers. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The immobilization is typically achieved by anchoring a manganese carbonyl moiety to a functionalized polymer backbone. One common strategy involves the use of phosphine-functionalized polymers. For example, a polymer containing diphenylphosphine (B32561) groups can react with this compound to displace one or more carbonyl ligands, forming a polymer-bound manganese carbonyl complex.

Polymer-PPh₂ + Mn(CO)₅Cl → Polymer-PPh₂-Mn(CO)₄Cl + CO

The resulting polymer-supported catalysts have been investigated for various catalytic applications, including hydrogenation, hydroformylation, and polymerization reactions. The nature of the polymer support, the type of linker, and the loading of the metal complex can all influence the catalytic activity and stability of the immobilized system.

In addition to covalent attachment, this compound can also be immobilized through non-covalent interactions, such as encapsulation within the pores of zeolites or mesoporous silica. In these systems, the manganese complex is physically entrapped within the support material, which can provide a size- and shape-selective environment for catalytic reactions.

Hemilabile Ligand Coordination in this compound Systems

Hemilabile ligands are hybrid ligands that contain two or more different donor atoms with significantly different coordination strengths towards a metal center. One donor atom forms a strong, stable bond with the metal, while the other forms a weaker, more labile bond. This "hemilabile" character allows the weaker donor to reversibly dissociate from the metal center, creating a vacant coordination site that can be crucial for catalytic activity.

In the context of this compound chemistry, the introduction of hemilabile ligands through substitution of carbonyls has been explored as a strategy to design more efficient catalysts. For example, a ligand containing both a "hard" donor, like an oxygen or nitrogen atom, and a "soft" donor, like a phosphorus or sulfur atom, can be coordinated to the manganese center.

The phosphorus or sulfur atom typically forms a strong covalent bond with the manganese, while the oxygen or nitrogen atom forms a weaker, dative bond. Under reaction conditions, the weaker M-O or M-N bond can cleave, opening up a coordination site for substrate binding and activation. The subsequent re-coordination of the hemilabile arm can then facilitate product release and catalyst regeneration.

The dynamic coordination behavior of hemilabile ligands in manganese carbonyl systems allows for a fine-tuning of the electronic and steric environment at the metal center during a catalytic cycle, potentially leading to enhanced reactivity and selectivity.

Applications of Pentacarbonylchloromanganese in Catalysis and Materials Science

Pentacarbonylchloromanganese as a Precursor in Homogeneous Catalysis

In homogeneous catalysis, Mn(CO)₅Cl is frequently employed as a starting material to generate Mn(I) catalytic systems. The substitution of one or more CO ligands by specialized, often chelating, ligands is a common strategy to tune the electronic and steric properties of the resulting complex, thereby optimizing its catalytic performance for specific reactions. The related compound, pentacarbonylbromomanganese (Mn(CO)₅Br), is often used interchangeably in the literature due to similar reactivity, and findings related to it are instructive for the applications of Mn(CO)₅Cl. acs.orgprinceton.edu

Catalytic Hydrogenation Reactions Involving this compound Derivatives

Manganese-based catalysts have emerged as a sustainable alternative to precious metal systems for hydrogenation reactions. Current time information in Cass County, US. Pentacarbonylhalomanganese(I) compounds are key precursors for developing these catalysts. The catalytic cycle for hydrogenation typically involves the formation of a manganese hydride species, which acts as the active agent for the reduction of unsaturated bonds.

Derivatives of Mn(CO)₅Cl are effective precatalysts for the hydrogenation of a wide array of functional groups, including ketones, aldehydes, esters, nitriles, and N-heterocycles. researchgate.netyoutube.combohrium.com The general approach involves the reaction of Mn(CO)₅Cl or its bromide analogue with multidentate ligands, such as PNP (bis(phosphino)amine) or NNP (amino-phosphine-phosphine) pincer ligands, to form well-defined Mn(I) complexes. researchgate.netresearchgate.net

Activation of these precatalysts, often with a base like NaOtBu or a hydride donor, leads to the formation of the active coordinatively unsaturated Mn-hydride species. Current time information in Cass County, US.researchgate.net For instance, the complex [Mn(CO)₂(Br)[HN(C₂H₄PiPr₂)₂]] has been shown to be an effective precatalyst for the hydrogenation of cyclic carbonates to diols and methanol. researchgate.net Mechanistic studies, including DFT calculations, suggest that the catalytic cycle proceeds via an inner-sphere mechanism involving substrate coordination to the manganese center, followed by hydride transfer. youtube.comgoogle.com

Carbonylation Reactions Catalyzed by this compound Derivatives

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in chemical synthesis. Manganese carbonyl complexes, including derivatives of Mn(CO)₅Cl, play a crucial role in mediating these processes. The mechanism often involves the migratory insertion of a CO ligand into a manganese-alkyl or manganese-aryl bond to form an acyl-manganese intermediate. mdpi.com

While the dimer Mn₂(CO)₁₀ is a common starting point, which upon photolytic or thermal activation generates the key •Mn(CO)₅ radical, Mn(I) halide precursors like Mn(CO)₅Cl are also utilized. scielo.br These precursors can enter the catalytic cycle through various pathways. For example, they can react with organolithium or Grignard reagents to form manganese alkyl/aryl carbonyl complexes, which are key intermediates in catalytic carbonylation. mdpi.com Another route involves the reaction of Na[Mn(CO)₅] (which can be formed from manganese carbonyls) with acid chlorides to generate manganese acyl complexes, [Mn(CO)₅(COR)], which can then participate in further reactions. mdpi.com

Hydroformylation Processes Utilizing this compound Complexes

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). mdpi.com While the most common catalysts for this process are based on rhodium and cobalt, research has explored the synergistic effects of using manganese carbonyls in conjunction with other metals. mdpi.comresearchgate.net

Studies have shown that manganese carbonyl hydride, HMn(CO)₅, can significantly promote the activity of rhodium-based catalysts in the hydroformylation of alkenes like cyclopentene and formaldehyde (B43269). acs.orgwikipedia.org A detailed spectroscopic study of cyclopentene hydroformylation using a Rh₄(CO)₁₂/HMn(CO)₅ system revealed a significant increase in the rate of aldehyde formation compared to the rhodium catalyst alone. acs.org The kinetics suggested a bimetallic mechanism where the manganese hydride attacks a rhodium-acyl intermediate, facilitating the final reductive elimination step to release the aldehyde product. acs.org Although Mn(CO)₅Cl is not the direct catalyst, it serves as a stable precursor to HMn(CO)₅, which can be generated in situ, highlighting its potential role as a co-catalyst or promoter in such bimetallic systems.

Hydrosilylation of Alkenes and Alkynes Catalyzed by this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a pivotal method for producing valuable organosilicon compounds. wikipedia.org Manganese-based catalysts offer a cost-effective alternative to traditional platinum catalysts for these transformations. mdpi.com

Pentacarbonylbromomanganese, and by extension Mn(CO)₅Cl, has been identified as an effective precatalyst for the regioselective hydrosilylation of alkenes. scielo.br Combined experimental and computational studies on the anti-Markovnikov hydrosilylation of alkenes using Mn(CO)₅Br have elucidated the activation mechanism. mdpi.com The process is initiated by the dissociation of a CO ligand and coordination of the substrate to generate an active Mn(I) intermediate. mdpi.com For the stereodivergent hydrosilylation of alkynes, mechanistic studies propose that the active catalyst is an Mn-Si species generated in situ from Mn(CO)₅Br and the silane. The catalytic cycle proceeds through alkyne insertion into the Mn-Si bond, followed by σ-bond metathesis with another silane molecule to release the vinylsilane product and regenerate the catalyst. scielo.br

C-H Activation and Functionalization Mediated by this compound Derivatives

Direct C-H bond activation and functionalization represent a highly atom-economical approach in organic synthesis, avoiding the need for pre-functionalized substrates. princeton.edu Manganese(I) complexes, particularly those derived from Mn(CO)₅Br and Mn₂(CO)₁₀, have proven to be versatile catalysts for these transformations. princeton.edu

These simple Mn(I) precursors are effective in a variety of C-H functionalization reactions, including the allylation and alkenylation of arenes and heterocycles. princeton.edu The reactions typically employ a directing group on the substrate (e.g., an imine or pyridine) to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. princeton.edu Mechanistic investigations suggest that the catalytic cycle involves a base-assisted C-H metalation to form a manganacycle intermediate. Subsequent steps involve coordination of the coupling partner (e.g., an alkyne or alkene), migratory insertion, and protonation or reductive elimination to yield the final product and regenerate the active catalyst. The robustness of these manganese-catalyzed systems is demonstrated by their tolerance to a wide range of functional groups and their application in the late-stage functionalization of complex molecules like peptides.

This compound in Heterogeneous Catalysis and Surface Chemistry

While the use of Mn(CO)₅Cl as a precursor in homogeneous catalysis is well-documented, its application in forming heterogeneous catalysts is less direct but holds significant potential. Heterogeneous catalysts are typically solid materials that catalyze reactions in a different phase, offering advantages in separation and reusability. The preparation of such catalysts often involves depositing a metal precursor onto a solid support material like silica, alumina, or activated carbon.

Direct impregnation of supports with Mn(CO)₅Cl is not a commonly reported method, partly due to the volatility and potential decomposition of metal carbonyls under typical calcination conditions. However, organometallic precursors are used to create well-defined active sites on surfaces. Surface organometallic chemistry involves grafting metal complexes onto supports to create single-site heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Research in this area includes the surface attachment of manganese-oxo clusters for potential applications and the synthesis of manganese-based composite oxides which show enhanced catalytic activity due to synergistic effects between different metal centers and the generation of surface oxygen vacancies. For example, MnOₓ-containing catalysts are studied for oxidation reactions and the selective catalytic reduction of NOx. While these catalysts are not typically prepared directly from Mn(CO)₅Cl, the principles of modifying surfaces with manganese complexes are relevant. Future work could explore controlled decomposition or reaction of Mn(CO)₅Cl on support surfaces to generate well-dispersed manganese nanoparticles or single-atom catalysts for various applications.

Role of this compound in the Synthesis of Advanced Materials

This compound, with the chemical formula Mn(CO)₅Cl, is a key starting material in the synthesis of various manganese compounds. While it serves as a precursor for more complex manganese-containing molecules, its direct application in the synthesis of advanced materials like nanomaterials and thin films, or its integration into metallosurfactants, is not extensively documented in current research literature. The following subsections detail the current state of knowledge regarding its role in these specific areas.

Precursor for Manganese-Containing Nanomaterials

The synthesis of manganese-containing nanomaterials, such as manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), is a significant area of research due to their diverse applications in catalysis, energy storage, and biomedical fields. A variety of manganese precursors are utilized for this purpose, including manganese salts like manganese chloride and manganese acetate, as well as organometallic compounds like manganese(II) acetylacetonate. These precursors are subjected to methods like thermal decomposition, co-precipitation, and sol-gel synthesis to produce nanoparticles with controlled size and morphology.

However, a direct role for this compound as a precursor in the synthesis of manganese-containing nanomaterials is not prominently reported in the reviewed literature. While it is a valuable reagent for creating more complex organometallic manganese compounds, its direct use in forming manganese oxide or other manganese-based nanoparticles appears to be uncommon or not yet explored in detail.

Table 1: Common Precursors and Methods for Manganese Oxide Nanoparticle Synthesis

| Precursor Compound | Synthesis Method | Resulting Nanomaterial |

| Manganese(II) acetylacetonate | Thermal Decomposition | MnO nanoparticles |

| Manganese chloride | Co-precipitation | MnO nanoparticles |

| Manganese acetate | Sol-gel | Mn₃O₄ nanoparticles |

| Potassium permanganate | Hydrothermal | MnO₂ nanostructures |

Applications in Chemical Vapor Deposition (CVD) for Thin Films

Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films on various substrates. The choice of precursor is critical in CVD, as it must be volatile and decompose cleanly at a specific temperature to form the desired film. For the deposition of manganese-containing thin films, which have applications in microelectronics and catalysis, researchers have explored a range of manganese precursors. These include organometallic compounds such as bis(ethylcyclopentadienyl)manganese and various manganese β-diketonates.

Despite its volatility, the direct application of this compound as a precursor in CVD processes for manganese-containing thin films is not well-documented in the available scientific literature. Research in this area has predominantly focused on other manganese compounds that offer better control over film composition and properties under typical CVD conditions. Studies on manganese-based thin films often report the use of precursors like methylcyclopentadienyl-manganese(I) tricarbonyl, but not this compound itself.

Integration into Metallosurfactants and Supramolecular Assemblies

Metallosurfactants are a class of surface-active compounds that contain a metal center, offering unique properties for the formation of micelles, vesicles, and other supramolecular assemblies. These structures have potential applications in catalysis, drug delivery, and materials science. The synthesis of metallosurfactants typically involves the coordination of a metal ion with a ligand that possesses both a hydrophilic head and a hydrophobic tail.

While various transition metals have been incorporated into surfactant architectures, there is no specific information available in the searched literature that details the direct integration of this compound into metallosurfactants or its use in forming supramolecular assemblies. The research on manganese in supramolecular chemistry often involves complexes with ligands like phenanthroline and benzoate, which drive the self-assembly process through weaker intermolecular interactions.

Electrocatalytic Applications of this compound Derivatives

Derivatives of this compound have emerged as significant players in the field of electrocatalysis, particularly for the reduction of carbon dioxide (CO₂). A prominent class of these derivatives are manganese carbonyl bipyridine complexes, such as [Mn(bpy)(CO)₃Br], which can be synthesized from pentacarbonyl precursors. These complexes are recognized for their ability to selectively and efficiently catalyze the conversion of CO₂ to carbon monoxide (CO), a valuable chemical feedstock.

The catalytic cycle of these manganese complexes typically involves the electrochemical reduction of the Mn(I) center, followed by the loss of a halide ligand and subsequent interaction with CO₂. The presence of a Brønsted acid is often required to facilitate the catalytic process. Researchers have extensively studied the mechanism of these catalysts, including the role of intermediates and the effect of ligand modifications on catalytic activity and selectivity. The tunability of the bipyridine ligand allows for the optimization of the catalyst's electronic and steric properties to enhance its performance.

Table 2: Electrocatalytic Performance of a Representative this compound Derivative

| Catalyst | Product | Faradaic Efficiency for CO | Overpotential |

| [Mn(bpy)(CO)₃Br] | Carbon Monoxide (CO) | High | Low to moderate |

Photoactivated Applications (excluding biological/medical CORMs)

This compound and its derivatives exhibit interesting photochemical properties that can be harnessed for various applications beyond the biological release of carbon monoxide. The absorption of light by these complexes can lead to the dissociation of a carbonyl ligand, generating a reactive intermediate that can participate in further chemical transformations.